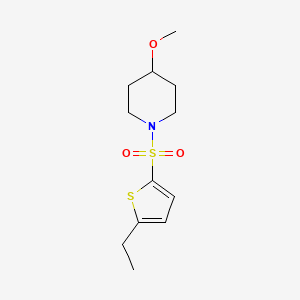
1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine is a chemical compound that features a thiophene ring substituted with an ethyl group and a sulfonyl group, which is further connected to a methoxypiperidine moiety
准备方法
The synthesis of 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine typically involves multiple steps, starting with the functionalization of the thiophene ring. Common synthetic routes include:
Thiophene Functionalization: The thiophene ring can be functionalized through electrophilic substitution reactions, where the ethyl group is introduced using ethyl halides in the presence of a strong base.
Piperidine Derivatization: The final step involves the coupling of the sulfonylated thiophene with 4-methoxypiperidine, typically using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
化学反应分析
1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine undergoes various chemical reactions, including:
科学研究应用
Medicinal Chemistry
1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine is being explored for its pharmacological properties, particularly:
- Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation, making it a candidate for treating conditions like arthritis.
- Antimicrobial Activity : Research indicates that the sulfonamide group enhances the antimicrobial efficacy of the compound compared to non-sulfonamide derivatives, suggesting its application in developing new antibiotics.
Material Science
The electronic properties of the thiophene ring make this compound suitable for applications in:
- Organic Semiconductors : Its ability to conduct electricity could be harnessed in organic electronic devices.
- Light-emitting Diodes (LEDs) : The compound's photophysical properties are being investigated for use in optoelectronic applications.
Biological Studies
The structural similarities of this compound to biologically active molecules enable its use in:
- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
Antimicrobial Evaluation
A study highlighted that derivatives containing the sulfonamide group exhibited significantly enhanced antimicrobial activity against various pathogens compared to their non-sulfonamide counterparts. This underscores the importance of functional groups in determining biological efficacy.
Anticancer Mechanism
Research has shown that this compound can induce apoptosis in cancer cells, evidenced by increased caspase activity in treated samples. This suggests potential applications in cancer therapy, warranting further investigation into its mechanisms and efficacy.
Safety Profile
Toxicity studies have indicated that this compound does not exhibit acute toxicity at doses up to 2000 mg/kg in animal models. This favorable safety profile supports its further development as a therapeutic agent.
作用机制
The mechanism of action of 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine involves its interaction with specific molecular targets:
相似化合物的比较
1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine can be compared with other thiophene-based compounds:
生物活性
1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine is a novel compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological implications of this compound based on diverse sources, including research studies and patent literature.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₇N₁O₂S₂
- Molecular Weight : 273.41 g/mol
The compound features a piperidine ring substituted with a methoxy group and a sulfonyl group attached to a thiophene moiety. This unique structure is believed to contribute to its biological activity.
Neuroprotective Effects
The sulfonamide group in the compound may play a crucial role in neuroprotection. Compounds that inhibit poly(ADP-ribose) polymerase (PARP) have shown promise in treating neurodegenerative diseases like Alzheimer's. The mechanism involves reducing neuronal cell death and inflammation, which could be relevant for this compound if it exhibits similar inhibitory effects on PARP .
Anti-inflammatory Properties
Sulfonamide derivatives are known for their anti-inflammatory properties. The presence of the sulfonyl group in this compound may confer similar benefits, potentially providing therapeutic avenues for inflammatory conditions.
Case Studies and Research Findings
属性
IUPAC Name |
1-(5-ethylthiophen-2-yl)sulfonyl-4-methoxypiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S2/c1-3-11-4-5-12(17-11)18(14,15)13-8-6-10(16-2)7-9-13/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRCKLGMPRBCCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














